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Abstract

Retronecine is a pivotal pyrrolizidine alkaloid that serves as the structural foundation for a
multitude of naturally occurring, biologically active compounds.[1][2][3] Found in various plant
species, particularly within the genera Senecio and Crotalaria, it is a molecule of significant
interest due to the pronounced hepatotoxicity associated with many of its esterified derivatives.
[1][3] This toxicity is not inherent to retronecine itself but arises from its metabolic activation
within the liver. An understanding of its chemical structure, stereochemistry, and metabolic fate
is crucial for toxicological assessment, natural product synthesis, and the development of
potential therapeutics. This guide provides a detailed overview of the chemical and physical
properties of retronecine, its spectroscopic signature, a general protocol for its isolation, and a
comprehensive look at its metabolic pathway and mechanism of toxicity.

Chemical Structure and Properties

Retronecine possesses a bicyclic pyrrolizidine core.[4] Its systematic IUPAC name is
(1R,8R)-7-(hydroxymethyl)-2,3,5,8-tetrahydro-1H-pyrrolizin-1-ol.[1][5][6] The structure is
characterized by a double bond at the C1-C2 position and two hydroxyl groups at C7 and C9
(the hydroxymethyl substituent), which are sites for esterification in naturally occurring toxic
pyrrolizidine alkaloids. The presence of the 1,2-unsaturated necine base is a key structural
feature for its toxicity upon metabolic activation.[7]
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Below is a diagram of the chemical structure of retronecine, generated using the DOT
language.

Caption: Chemical structure of Retronecine.

Physicochemical Properties

A summary of the key physicochemical properties of retronecine is provided in the table below
for easy reference.

Property Value Reference(s)

Molecular Formula CsHi13NO:2 (113151618191

Molecular Weight 155.19 g/mol [11[3]15][6118]
(1R,8R)-7-

IUPAC Name (hydroxymethyl)-2,3,5,8- [1][5][6]

tetrahydro-1H-pyrrolizin-1-ol

CAS Registry Number 480-85-3 [31[6]181[9]
Appearance Crystals from acetone [3][10]
Melting Point 119-120 °C [3][10]
Optical Rotation [a]D +4.95° (c = 0.58 in ethanol) [3][10]

Spectroscopic Data

The structural elucidation of retronecine is supported by various spectroscopic techniques.
Below is a summary of its characteristic spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The *H and 3C NMR spectra of retronecine have been fully assigned. The chemical shifts are
indicative of its unique bicyclic structure with olefinic and hydroxyl-bearing carbons.

Table 2.1: 13C NMR Spectral Data of Retronecine Hydrochloride in D20
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Carbon Atom Chemical Shift (6, ppm)
C-1 134.8

C-2 126.5

C-3 61.8

C-5 54.0

C-6 35.8

C-7 76.5

C-8 79.5

C-9 (CH20H) 62.5

Data sourced from Robien, W. et al., as cited in SpectraBase.[11]

Table 2.2: 1H NMR Spectral Data of Retronecine A comprehensive list of proton NMR
assignments can be found in the literature, which is crucial for confirming the stereochemistry
and constitution of the molecule.[12][13]

Mass Spectrometry (MS)

Electron ionization mass spectrometry of retronecine reveals a characteristic fragmentation
pattern. The major fragment ions are observed at m/z ratios of 111, 94, and 80.[4][14] This
fragmentation is a key diagnostic tool for identifying the retronecine core in analyses of
complex mixtures.[15][16]
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miz Putative Fragment
155 [M]* (Molecular lon)
138 [M - OH]*

120 [M - OH - H20]*

94 CeHsN*

80 CsHeN*

Fragmentation data is based on typical EI-MS

spectra for retronecine.[17]

Experimental Protocols
Isolation of Retronecine from Senecio Species

The following is a generalized protocol for the isolation of retronecine from plant sources. This
protocol is based on established methods for pyrrolizidine alkaloid extraction and purification.
[18]

Table 3.1: Example Quantitative Data for Isolation from 1 kg of Dried Plant Material

Total
Stage of Isolation ] Estimated Purity Estimated Yield
Weight/Volume
Dried Plant Material 1000 g <1% -
Crude Methanolic
100g 1-2%
Extract
Acidic Aqueous
] 500 mL 5-10% 450 mg
Fraction
Crude Alkaloid
) 59 40-50% 400 mg
Fraction
Column
Chromatography 500 mg 70-80% 300 mg
Fraction
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| Preparative HPLC Purified Retronecine | 150 mg | >95% | 150 mg |

Methodology:

o Plant Material Preparation:
o Aerial parts of a suitable Senecio species are obtained.
o The plant material is air-dried in a well-ventilated area, shielded from direct sunlight.
o The dried material is ground into a fine powder.

» Extraction:

o The powdered plant material (1 kg) is macerated in 80% methanol (5 L) at room
temperature for 48 hours with periodic stirring.

o The extract is filtered, and the process is repeated twice more with fresh solvent.

o The combined filtrates are concentrated under reduced pressure using a rotary evaporator
(temperature < 45°C) to yield the crude methanolic extract.

» Acid-Base Partitioning:

o

The crude extract is dissolved in 1 M sulfuric acid (500 mL).

o The acidic solution is filtered and then washed with diethyl ether (3 x 250 mL) to remove
non-polar impurities. The ether layers are discarded.

o The aqueous layer is made alkaline (pH 9-10) with concentrated ammonium hydroxide in
an ice bath.

o The basic solution is extracted with dichloromethane (5 x 250 mL).

o The combined organic layers are dried over anhydrous sodium sulfate, filtered, and
concentrated to give the crude alkaloid fraction.

o Chromatographic Purification:
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o Column Chromatography: The crude alkaloid fraction is subjected to silica gel column
chromatography, eluting with a gradient of chloroform and methanol of increasing polarity.
Fractions are collected and monitored by TLC.

o Preparative HPLC: Fractions enriched with retronecine are further purified by preparative
high-performance liquid chromatography to yield pure retronecine (>95%).

Total Synthesis

Numerous strategies for the total synthesis of retronecine have been reported, often
employing chiral precursors to achieve the desired stereochemistry.[19][20][21][22] These
synthetic routes are invaluable for producing retronecine and its analogues for
pharmacological and toxicological studies.

Metabolic Activation and Mechanism of Toxicity

Retronecine-containing pyrrolizidine alkaloids are not directly toxic but require metabolic
activation in the liver.[7][8] This process is a critical area of study in toxicology and drug
metabolism.

Metabolic Activation Pathway

The primary pathway for the toxification of retronecine-based alkaloids involves oxidation by
cytochrome P450 (CYP) enzymes in the liver. This generates highly reactive pyrrolic esters,
also known as dehydropyrrolizidine alkaloids (DHPAS).[1][5][6] These electrophilic
intermediates can be detoxified through conjugation with glutathione (GSH) or can covalently
bind to cellular nucleophiles like proteins and DNA, initiating cellular damage.[8][23]
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Caption: Metabolic activation pathway of retronecine.

Cellular Mechanism of Hepatotoxicity

The formation of DHPAs and their subsequent adduction to cellular macromolecules triggers a
cascade of events leading to hepatotoxicity, primarily characterized by hepatic sinusoidal
obstruction syndrome (HSOS).[7] The key mechanisms include the induction of oxidative
stress, disruption of mitochondrial function, and the activation of apoptotic pathways.[24]
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Caption: Cellular mechanism of retronecine-induced hepatotoxicity.

Conclusion
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Retronecine is a structurally significant and biologically relevant pyrrolizidine alkaloid. Its rigid,
bicyclic framework and specific stereochemistry are central to the toxic properties of its
naturally occurring esters. A thorough understanding of its structure, spectroscopic
characteristics, and the metabolic pathways leading to its toxification is essential for
professionals in natural product chemistry, toxicology, and drug development. The information
presented in this guide serves as a comprehensive technical resource for researchers working
with this important class of compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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